N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide
Overview
Description
N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is a complex organic compound with a unique structure that includes nitro groups, a trifluoromethyl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide typically involves multiple steps, including nitration, amide formation, and coupling reactions. One common method involves the nitration of benzylamine derivatives followed by the introduction of the trifluoromethyl group through a coupling reaction. The reaction conditions often require the use of strong acids, bases, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, strong acids like sulfuric acid, and bases like sodium hydroxide. The reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups yields amines, while substitution reactions can introduce various functional groups onto the benzyl moiety.
Scientific Research Applications
N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro groups and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitroaniline: Similar in structure but lacks the benzyl and trifluoromethyl groups.
N-Phenyl-2,4-dinitroaniline: Similar but without the benzyl group.
2,4-Dinitrobenzenamine: Lacks the amide linkage and trifluoromethyl group.
Uniqueness
N-benzyl-2,4-dinitro-N-(2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide is unique due to the presence of both nitro groups and a trifluoromethyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-benzyl-2,4-dinitro-N-[2-[[4-(trifluoromethyl)phenyl]carbamoyl]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19F3N4O6/c29-28(30,31)19-10-12-20(13-11-19)32-26(36)22-8-4-5-9-24(22)33(17-18-6-2-1-3-7-18)27(37)23-15-14-21(34(38)39)16-25(23)35(40)41/h1-16H,17H2,(H,32,36) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZRKDAWMVCTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19F3N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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